molecular formula C11H9N3 B7808763 2-Imidazol-1-ylmethyl-benzonitrile CAS No. 143426-58-8

2-Imidazol-1-ylmethyl-benzonitrile

Cat. No.: B7808763
CAS No.: 143426-58-8
M. Wt: 183.21 g/mol
InChI Key: BVIAXOIXKKTLLM-UHFFFAOYSA-N
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Description

2-Imidazol-1-ylmethyl-benzonitrile (IUPAC name: 2-[(1H-imidazol-1-yl)methyl]benzonitrile) is a heterocyclic compound featuring a benzonitrile core substituted with an imidazole moiety linked via a methylene bridge at the aromatic ring’s 2-position. This structural motif combines the electron-withdrawing nitrile group with the imidazole ring’s electron-rich nitrogen heterocycle, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14/h1-6,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAXOIXKKTLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283047
Record name 2-(1H-Imidazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-58-8
Record name 2-(1H-Imidazol-1-ylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Imidazol-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylmethyl-benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and condensation techniques. These methods are optimized for high yield and efficiency, utilizing catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis to Benzoic Acid Derivatives

The nitrile group in 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile undergoes hydrolysis under basic conditions to yield 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Reaction Conditions

  • Reagents : Potassium hydroxide (20 equiv.), water

  • Temperature : 100°C (reflux)

  • Duration : 36 hours

  • Workup : Acidification with 6 N HCl, slow evaporation

  • Yield : Pale-yellow cubic crystals obtained in good yield after two weeks .

Mechanistic Insight
The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the nitrile carbon, forming an intermediate amide that further hydrolyzes to the carboxylic acid. The imidazole ring remains intact during this process .

Alkylation and Coordination Chemistry

The imidazole nitrogen participates in alkylation and metal-coordination reactions due to its nucleophilic character.

Alkylation with Benzyl Bromide

  • Reaction : Treatment with benzyl bromide in acetonitrile and triethylamine yields N-benzyl derivatives.

  • Conditions : Room temperature, 24 hours

  • Product : 1-Benzyl-3-(4-cyanobenzyl)-2,3-dihydro-1H-imidazole-2-ylium bromide .

Silver(I) Complex Formation

  • Reaction : Alkylated derivatives react with silver(I) acetate to form coordination complexes.

  • Conditions : Methanol/dichloromethane (1:1), 4 days in darkness

  • Yield : 48–68% as white powders .

Table 1: Key Alkylation and Coordination Reactions

Reaction TypeReagents/ConditionsProductYield
N-AlkylationBenzyl bromide, Et₃N, CH₃CN, RT1-Benzyl-3-(4-cyanobenzyl)-imidazolium68%
Silver(I) CoordinationAg(OAc), CH₂Cl₂/MeOH, darkness[Ag(imidazole-ylidene)]OAc48–68%

Electrophilic Reactivity of the Imidazole Ring

The imidazole ring exhibits electron-rich characteristics, enabling electrophilic substitution. While direct experimental data on 2-imidazol-1-ylmethyl-benzonitrile is limited, analogous imidazole derivatives show:

  • Electrophilic Attack : Preferential substitution at C-4/C-5 positions due to higher electron density .

  • Tautomerism : Prototropic shifts between N-1 and N-3 positions influence reactivity .

Computational Support
Natural charge calculations (Spartan 18) confirm C-4/C-5 as sites for electrophilic reactions (charge densities: −0.194 and −0.092, respectively) .

Stability Under Basic Conditions

The compound demonstrates stability in weakly basic media but undergoes deacetylation in the presence of strong bases (e.g., piperidine or KOH) .

Crystallographic Data

Post-reaction products such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid crystallize in orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters:

  • a = 6.5690 Å, b = 12.7956 Å, c = 14.1278 Å

  • V = 1187.5 ų, Z = 4 .

Biological Relevance

While not directly studied, structurally related 2-iminobenzimidazoles exhibit anti-myeloma activity by inhibiting c-Myc transcription, suggesting potential pharmacological applications for functionalized derivatives .

Scientific Research Applications

Pharmacological Applications

A. Anticancer Activity

2-Imidazol-1-ylmethyl-benzonitrile and its derivatives have been investigated for their role as aromatase inhibitors, particularly in the treatment of hormone-dependent breast cancer. Aromatase inhibitors block the conversion of androgens to estrogens, which is crucial for the growth of certain breast cancers. A notable compound in this category is letrozole, which is structurally related and has shown efficacy in clinical settings for postmenopausal women with estrogen receptor-positive breast cancer .

B. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, which include compounds structurally related to this compound. These derivatives have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol and ampicillin .

C. Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory properties. Compounds derived from this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Some derivatives have shown promising results in reducing edema and pain in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Chemical Properties

A. Synthetic Routes

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with imidazole or its derivatives under specific conditions to yield high-purity products. Various methods have been explored, including microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and reduce reaction times .

B. Chemical Stability and Reactivity

The stability of this compound under various conditions has been studied extensively. Its reactivity profile suggests that it can participate in further functionalization reactions, making it a versatile intermediate for developing more complex molecules in medicinal chemistry.

Case Studies

Study Application Findings
Kahveci et al., 2014Antimicrobial ActivitySynthesized benzimidazole derivatives showing MIC values comparable to standard antibiotics against various bacterial strains .
Moneer et al., 2016Anti-inflammatory EffectsReported significant COX inhibition by synthesized imidazole derivatives, demonstrating potential for anti-inflammatory drug development .
Sethi et al., 2017Analgesic ActivityCompounds derived from imidazole structures exhibited notable analgesic effects in animal models compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-Imidazol-1-ylmethyl-benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting biological pathways. This coordination ability makes it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-Imidazol-1-ylmethyl-benzonitrile, differing in substitution patterns, linkage types, or heterocyclic systems.

2-(1H-Imidazol-1-yl)benzonitrile (CAS 25373-49-3)

  • Molecular Formula : C₁₀H₇N₃
  • Molecular Weight : 169.19 g/mol
  • Structure : Imidazole is directly attached to the benzene ring at the 2-position, adjacent to the nitrile group.
  • Properties: Commercial availability (Thermo Scientific) suggests stability under standard conditions. No melting point or solubility data are provided, but its smaller size compared to methylene-linked analogs may enhance volatility .
  • Applications : Likely used as a ligand in coordination polymers due to imidazole’s metal-binding capacity .

2-(2-Methyl-1H-imidazol-1-yl)benzonitrile

  • Molecular Formula : C₁₁H₉N₃
  • Molecular Weight : 171.21 g/mol
  • Structure : Features a methyl group at the imidazole’s 2-position, increasing steric bulk compared to 2-(1H-imidazol-1-yl)benzonitrile.
  • Properties: The methyl substitution may alter electronic properties and reduce coordination flexibility. No thermal or solubility data are available .
  • Applications: Potential use in MOFs or as a pharmaceutical intermediate, though biological activity is unreported.

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (Compound 3g)

  • Reported Molecular Formula: C₁₄H₉N (discrepancy noted; likely C₁₄H₁₀N₃ based on LCMS data (M⁺ = 217.38))
  • Structure : Benzimidazole fused-ring system attached to benzonitrile at the 4-position.
  • Properties : High melting point (255–257°C) due to benzimidazole’s rigidity and strong intermolecular interactions.

1H-Imidazole-2-carbonitrile

  • Structure : Nitrile group directly attached to the imidazole ring at the 2-position.
  • Applications : Serves as a precursor for synthesizing imidazole-based pharmaceuticals or agrochemicals. Its distinct structure limits direct comparison but highlights the versatility of imidazole-nitrogen interactions .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Melting Point (°C) Key Applications References
This compound C₁₁H₉N₃* 183.22* Methylene-linked imidazole Not reported Hypothesized: MOFs, catalysis N/A
2-(1H-Imidazol-1-yl)benzonitrile C₁₀H₇N₃ 169.19 Direct imidazole attachment Not reported Coordination polymers
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile C₁₁H₉N₃ 171.21 Methylated imidazole Not reported MOFs, pharmaceutical intermediates
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile C₁₄H₁₀N₃† 217.38† Benzimidazole fused system 255–257 Antimicrobial agents

*Inferred from structure; †Discrepancy in reported formula (original: C₁₄H₉N).

Structural and Functional Insights

  • Electronic Effects : The nitrile group’s electron-withdrawing nature may modulate the imidazole’s basicity, affecting metal-binding efficiency in catalytic systems .
  • Biological Activity : While 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile exhibits antimicrobial properties, the target compound’s bioactivity remains unexplored but plausible due to imidazole’s prevalence in drug design .

Biological Activity

2-Imidazol-1-ylmethyl-benzonitrile, a compound characterized by its imidazole and benzonitrile moieties, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole derivatives with benzonitrile under controlled conditions. The reaction can be facilitated through various methods, including:

  • Condensation Reactions : Utilizing catalysts to enhance yield.
  • Solvent-Free Methods : Promoting greener synthesis approaches.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitumor Properties : Potential in cancer treatment.
  • Anti-inflammatory Effects : Reducing inflammation in biological models.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives similar to this compound showed activity against:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22
Pseudomonas aeruginosa19

These results suggest that modifications to the imidazole structure can enhance antimicrobial efficacy .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : Targeting specific signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in tumor cells.

In a comparative study, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating promising antitumor activity .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole-containing compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In experimental models, this compound showed a reduction in inflammation markers by up to 50% compared to control groups .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antibacterial Study by Jain et al. : This study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The findings indicated that certain modifications led to enhanced antibacterial activity .
  • Antitumor Research : A study focusing on the effects of imidazole derivatives on cancer cell lines revealed significant apoptosis induction and cell cycle arrest, suggesting potential for drug development .
  • Anti-inflammatory Evaluation : Research demonstrated that imidazole-based compounds could effectively reduce inflammation in animal models, supporting their use in inflammatory diseases .

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